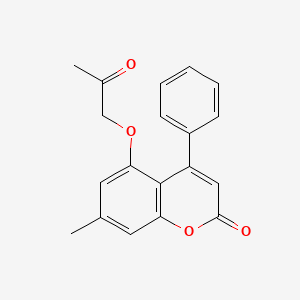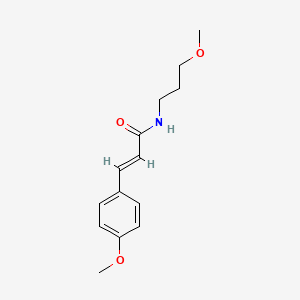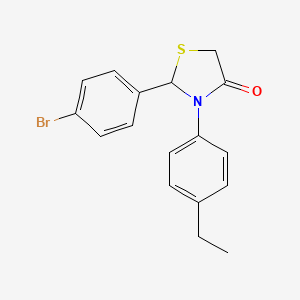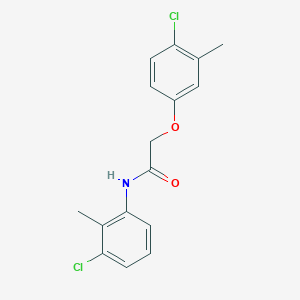
7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one, also known as flavokawain A, is a natural chalcone found in kava plants. Kava is a traditional beverage in the South Pacific, known for its calming and anxiolytic effects. Flavokawain A has been studied for its potential as a natural alternative to synthetic anxiolytic drugs.
Wirkmechanismus
The mechanism of action of 7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one A is not fully understood. It is thought to act on the GABAergic system, which is involved in the regulation of anxiety and mood. Flavokawain A may enhance GABAergic transmission by increasing GABA release or by modulating GABA receptors. It may also act on other neurotransmitter systems, such as the serotonergic and dopaminergic systems.
Biochemical and Physiological Effects:
Flavokawain A has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by activating caspases and inhibiting NF-κB signaling. It can also inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis. Flavokawain A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It can also reduce anxiety-like behavior in mice and rats by enhancing GABAergic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one A in lab experiments is that it is a natural compound, which may have fewer side effects than synthetic drugs. Another advantage is that it has been shown to have multiple pharmacological effects, which may make it useful for studying various biological processes. One limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments. Another limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one A. One direction is to investigate its potential as an anti-cancer agent in vivo. Another direction is to study its effects on other neurotransmitter systems, such as the serotonergic and dopaminergic systems. Additionally, more research is needed to understand its mechanism of action and to optimize its synthesis method. Finally, the potential use of this compound A as a natural anxiolytic drug should be further explored.
Synthesemethoden
Flavokawain A can be extracted from kava plants or synthesized in the lab. The synthesis method involves the condensation of 4-phenyl-2-hydroxyacetophenone with 2-bromoacetophenone in the presence of a base to form 4-phenyl-3-(2-bromoacetyl)chromen-2-one. This compound is then reacted with methyl magnesium bromide and propionyl chloride to form 7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
Flavokawain A has been studied for its potential as an anxiolytic, anti-cancer, and anti-inflammatory agent. In vitro studies have shown that 7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one A can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. In vivo studies have shown that this compound A can reduce anxiety-like behavior in mice and rats.
Eigenschaften
IUPAC Name |
7-methyl-5-(2-oxopropoxy)-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12-8-16(22-11-13(2)20)19-15(14-6-4-3-5-7-14)10-18(21)23-17(19)9-12/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCILNHNLWONEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387397 |
Source


|
| Record name | 7-Methyl-5-(2-oxopropoxy)-4-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6157-14-8 |
Source


|
| Record name | 7-Methyl-5-(2-oxopropoxy)-4-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5191054.png)

![3-{[(3-chloro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5191082.png)
![5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5191092.png)

![N-[3-(2,6-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B5191099.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5191107.png)
![N-[4-(benzyloxy)-3-ethoxy-5-iodobenzyl]cyclopentanamine](/img/structure/B5191117.png)

![4-[4-(2-tert-butylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5191127.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5191148.png)

![1-(4-methylphenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5191157.png)
